Methyl 2-aminocyclooctane-1-carboxylate hydrochloride Methyl 2-aminocyclooctane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384431-18-8
VCID: VC2864614
InChI: InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H
SMILES: COC(=O)C1CCCCCCC1N.Cl
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride

CAS No.: 1384431-18-8

Cat. No.: VC2864614

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride - 1384431-18-8

Specification

CAS No. 1384431-18-8
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name methyl 2-aminocyclooctane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h8-9H,2-7,11H2,1H3;1H
Standard InChI Key GEGCJDINFDQDRC-UHFFFAOYSA-N
SMILES COC(=O)C1CCCCCCC1N.Cl
Canonical SMILES COC(=O)C1CCCCCCC1N.Cl

Introduction

Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of aminocarboxylates. It is characterized by its cyclooctane ring structure, which includes an amino group and a carboxylate ester. This compound is of interest in various fields, including organic chemistry and pharmacology, due to its potential biological activities and synthetic applications.

Synthesis Methods

The synthesis of Methyl 2-aminocyclooctane-1-carboxylate hydrochloride typically involves several steps, including the formation of the cyclooctane ring and the introduction of the amino and carboxylate groups. While specific synthesis protocols for this compound are not detailed in the literature, related compounds often involve reactions such as Michael additions, ring-closing metathesis, or other methods to form the cycloalkane backbone .

Biological Activity and Applications

  • Pharmacological Interest: Compounds with similar structures, such as rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, have been studied for their potential interactions with enzymes and receptors, suggesting possible therapeutic applications.

  • Anticancer Activity: Although specific data on Methyl 2-aminocyclooctane-1-carboxylate hydrochloride is lacking, related compounds have shown anticancer properties, highlighting the potential for aminocarboxylates in cancer research .

Safety and Handling

  • Hazards: Compounds in this class may pose hazards such as skin and eye irritation, as seen with similar hydrochloride salts .

  • Precautions: Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to GHS guidelines.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
Methyl 1-aminocyclooctanecarboxylate hydrochlorideC10_{10}H20_{20}ClNO2_{2}221.72 g/molPotential pharmacological interest
Rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochlorideNot specifiedNot specifiedEnzyme and receptor interactions
Methyl 2-aminocyclooctane-1-carboxylate hydrochlorideNot specifiedNot specifiedPotential therapeutic applications

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